1-Methyl-2-pyrrolidone-d6
Description
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Properties
Molecular Formula |
C₅H₃D₆NO |
|---|---|
Molecular Weight |
105.17 |
Synonyms |
1-Methyl-5-pyrrolidinone-d6; 1-Methylazacyclopentan-2-one-d6; 1-Methylpyrrolidone-d6; AgsolEx 1-d6; M-Pyrol-d6; Microposit 2001-d6; N 0131-d6; N-Methyl-2-ketopyrrolidine-d6; N-Methyl-γ-butyrolactam-d6; N-Methylbutyrolactam-d6; N-Methylpyrrolidone-d6; |
Origin of Product |
United States |
Contextualization of Deuterated Solvents and Labeled Compounds in Contemporary Chemical Science
In modern chemical science, deuterated solvents and isotopically labeled compounds have become indispensable tools. synmr.in Deuterated solvents, in which hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are crucial for a variety of analytical and synthetic applications. fiveable.me Their primary use is in Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating molecular structures. synmr.inlabinsights.nl By using a deuterated solvent, the strong solvent signal that would otherwise obscure the signals of the analyte is eliminated, leading to clearer and more precise spectra. labinsights.nltcichemicals.com Beyond NMR, these solvents are also valuable in isotopic labeling studies, which provide deep insights into reaction mechanisms and metabolic pathways. synmr.insynmr.in
Isotopically labeled compounds, where specific atoms in a molecule are replaced with their isotopes, allow researchers to track the movement and transformation of molecules during chemical reactions or biological processes. fiveable.mewikipedia.org This technique is foundational for mechanistic studies, enabling scientists to identify reaction intermediates and understand the intricate steps of a chemical transformation. numberanalytics.comnumberanalytics.com Common stable isotopes used for labeling include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.org The choice of isotope depends on the specific research question and the analytical technique being employed, such as mass spectrometry or NMR spectroscopy. wikipedia.orgmetwarebio.com
Significance of Isotopic Labeling in Methodological Development and Mechanistic Elucidation
Isotopic labeling is a powerful technique for unraveling the complexities of reaction mechanisms. numberanalytics.com By strategically placing an isotopic label on a reactant molecule, chemists can trace the path of that specific atom throughout a reaction, providing direct evidence for proposed mechanistic pathways. fiveable.menumberanalytics.com This approach is instrumental in identifying bond-breaking and bond-forming steps, detecting transient intermediates, and understanding the stereochemistry of a reaction. synmr.in The insights gained from isotopic labeling experiments are crucial for the development of new synthetic methods and the optimization of existing ones.
Furthermore, isotopic labeling plays a pivotal role in the development of advanced analytical methodologies. For instance, in mass spectrometry, the mass shift introduced by the isotopic label allows for the clear differentiation between labeled and unlabeled fragments, aiding in the determination of fragmentation patterns and molecular structures. wikipedia.org In NMR spectroscopy, the presence of an isotope like deuterium (B1214612) can significantly alter the spectrum, providing valuable structural and dynamic information. fiveable.me The kinetic isotope effect, a change in reaction rate upon isotopic substitution, is another powerful tool that provides detailed information about the transition state of a reaction.
Overview of Research Imperatives for 1 Methyl 2 Pyrrolidone D6 in Scholarly Investigations
1-Methyl-2-pyrrolidone (NMP) is a versatile, polar aprotic solvent widely used in various industrial and research settings, including petrochemical processing, polymer chemistry, and pharmaceutical formulations. wikipedia.orgresearchgate.net Its deuterated analogue, 1-Methyl-2-pyrrolidone-d6, in which the six hydrogen atoms on the pyrrolidinone ring are replaced with deuterium (B1214612), is of significant interest for specific research applications.
The primary research imperative for this compound lies in its use as a specialized solvent and internal standard in analytical chemistry, particularly in NMR-based studies. Its use can help in minimizing interference from proton signals, thereby enabling a clearer analysis of the target compounds. synmr.infiveable.me
Moreover, this compound can be employed in mechanistic studies of reactions where NMP itself acts as a reactant or a catalyst. For instance, it could be used to investigate the mechanism of base-catalyzed carbon-alkylation of potassium enolates with styrenes. By using the deuterated form, researchers can track the involvement of the solvent in the reaction pathway.
In the field of materials science, particularly in the fabrication of lithium-ion batteries where NMP is used to dissolve the polyvinylidene fluoride (B91410) (PVDF) binder, the deuterated version could be utilized in spectroscopic studies to understand the solvent-polymer interactions at a molecular level. wikipedia.orgresearchgate.net Such studies are crucial for developing more efficient battery technologies.
Physicochemical Properties of 1-Methyl-2-pyrrolidone and its Deuterated Analog
| Property | 1-Methyl-2-pyrrolidone (NMP) | This compound |
| CAS Number | 872-50-4 sigmaaldrich.com | 185964-60-7 |
| Molecular Formula | C₅H₉NO sigmaaldrich.com | C₅D₆H₃NO |
| Molar Mass | 99.13 g/mol sigmaaldrich.com | 105.17 g/mol |
| Boiling Point | 202-204 °C wikipedia.org | ~202 °C |
| Density | 1.028 g/cm³ wikipedia.org | ~1.087 g/mL at 25°C |
| Solubility in Water | Miscible wikipedia.org | Miscible |
An in-depth analysis of the synthesis and characterization of this compound reveals sophisticated chemical strategies and analytical methodologies. This isotopically labeled compound is significant in various research applications, necessitating precise and efficient production methods.
Mechanistic and Kinetic Investigations Utilizing 1 Methyl 2 Pyrrolidone D6
Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Labeling and Exchange
Deuterium labeling is a cornerstone technique for unraveling complex reaction mechanisms. By strategically placing deuterium atoms on a molecule, chemists can track the fate of specific atoms or functional groups throughout a chemical transformation.
Tracing Solvent-Mediated Pathways with 1-Methyl-2-pyrrolidone-d6
As a polar aprotic solvent, N-Methyl-2-pyrrolidone (NMP) can influence reaction pathways. wikipedia.orgatamankimya.com Utilizing its deuterated analog, NMP-d6, allows for the direct investigation of the solvent's role. The deuterium atoms on NMP-d6 act as tracers, enabling researchers to determine if the solvent is merely an inert medium or an active participant in the reaction. For instance, if deuterium is incorporated into a product molecule when the reaction is conducted in NMP-d6, it provides strong evidence for a solvent-mediated pathway. This approach is particularly valuable in studying reactions where the solvent might act as a proton (or deuteron) source or shuttle.
In mechanistic studies, incorporating NMP-d6 as a deuterium tracer in intermediates can be highly informative. High-resolution mass spectrometry (MS/MS) can then be used to track the retention of deuterium in the final products. To ensure the accuracy of these studies, it is crucial to select aprotic conditions and low temperatures to minimize isotopic scrambling. The deuterium labeling in the methyl group is particularly advantageous as it often prevents interference with active hydrogen sites in the reacting molecules, allowing for precise mapping of the mechanism.
Investigation of Hydrogen-Deuterium Exchange Kinetics in Chemical Systems
Hydrogen-deuterium (H-D) exchange studies provide insights into the lability of protons within a molecule and the dynamics of their exchange with the solvent. livecomsjournal.orgfzu.edu.cn When a compound with acidic protons is dissolved in NMP-d6, the rate at which these protons are replaced by deuterium can be monitored, typically by NMR spectroscopy. This rate of exchange is influenced by factors such as the acidity of the proton, the basicity of the solvent, and the temperature.
These kinetic studies are fundamental to understanding processes like racemization, epimerization, and other isomerization reactions where a proton transfer step is involved. The rate of H-D exchange can also provide information about the stability of intermediates, such as carbanions or enolates. For example, the exchange rates of amide hydrogens in oligoamides have been studied to determine the stability of intramolecular hydrogen bonds. fzu.edu.cn
Studies of Isotopic Effects in Reactions Involving N-Methyl-2-pyrrolidone and its Deuterated Analog
The substitution of hydrogen with deuterium can lead to measurable changes in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises primarily from the difference in the zero-point vibrational energies of C-H and C-D bonds.
Kinetic Isotope Effects (KIE) in NMP-Related Chemical Transformations
The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). wikipedia.org When NMP-d6 is used as a solvent or a reactant, primary and secondary KIEs can be observed.
Primary KIEs are observed when a bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. A significant primary KIE (typically kH/kD > 2) suggests that the C-H (or N-H, O-H) bond is being cleaved in the slowest step.
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. These effects are generally smaller (kH/kD is close to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They provide information about changes in hybridization or steric environment at the labeled position during the reaction.
Studying KIEs in NMP-d6 can help to distinguish between different proposed mechanisms for a reaction. For instance, a large primary KIE would support a mechanism involving proton abstraction by the solvent in the rate-limiting step.
| Type of KIE | Description | Typical kH/kD Value | Mechanistic Insight |
| Primary | Isotopic substitution at the bond being broken/formed in the rate-determining step. | > 2 | Indicates bond cleavage to the isotope is part of the slowest step. |
| Secondary | Isotopic substitution at a position not directly involved in bond cleavage. | Close to 1 | Provides information on changes in hybridization or steric environment. |
Solvent Isotope Effects (SIE) on Reaction Rates and Equilibria in NMP-d6 Media
When the solvent is changed from NMP to NMP-d6, the observed change in the reaction rate is known as the solvent isotope effect (SIE). numberanalytics.com SIEs can arise from several factors, including differences in the solvating power of the two isotopic solvents and the participation of the solvent in proton transfer steps.
Deuteration can alter the hydrogen-bonding capabilities of the solvent. It has been noted that deuteration can reduce the hydrogen-bond donor strength, which in turn affects solvation dynamics in polar reactions. The Gross-Butler theory suggests that SIEs can arise from differences in the acidity of the solvent molecules (H₂O vs. D₂O, and by extension, residual protons in NMP vs. NMP-d6). numberanalytics.com Another perspective, the Medium Effect Theory, attributes the SIE to differences in the solvation properties of the isotopic solvents, which can affect the stability of reactants and transition states. numberanalytics.com By comparing reaction rates and equilibrium constants in NMP and NMP-d6, valuable information can be obtained about the role of the solvent in the reaction mechanism.
Deuterated 1-Methyl-2-pyrrolidone in Computational Chemistry and Molecular Dynamics
In recent years, computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations have become indispensable tools for studying reaction mechanisms. researchgate.netnih.govrsc.orgnih.gov NMP-d6 plays a role in validating and refining these computational models.
Experimental data obtained from studies using NMP-d6, such as KIEs and H-D exchange rates, serve as crucial benchmarks for theoretical calculations. For example, a computational model of a reaction should be able to accurately reproduce the experimentally observed KIE. Discrepancies between experimental and computed values can point to inaccuracies in the proposed mechanism or the computational model itself.
Simulation of Solvent-Solute Interactions and Dynamics in Deuterated NMP
The use of this compound (NMP-d6) is pivotal in advanced research aimed at understanding the liquid structure and solvent-solute dynamics of N-Methyl-2-pyrrolidone (NMP). The technique of isotopic substitution, replacing hydrogen with deuterium, is particularly powerful when combined with neutron scattering and computational modeling. acs.orgucl.ac.uk This combined approach allows for an in-depth spatial and orientational analysis of the solvent's structure, which is fundamental to its properties and interactions. acs.org
Research employing neutron scattering with hydrogen/deuterium substitution, alongside Empirical Potential Structure Refinement (EPSR) molecular modelling simulations, has provided unprecedented detail into the liquid structure of NMP. acs.orgucl.ac.uk This methodology reveals that the ordering in liquid NMP is significantly more developed than in related solvents, which is consistent with its high boiling point. acs.org The simulations show that NMP molecules exhibit dense intermolecular packing and long-range molecular organization. acs.org
Two primary arrangements for nearest-neighbor molecules have been identified: one where the pyrrolidone rings are parallel and another where they are perpendicular. researchgate.net A key finding from these simulations is that NMP has a large population of parallel arrangements, a characteristic it shares with benzene, which is notable given NMP's non-aromatic nature. researchgate.net This specific ordering is driven by NMP's significant dipole moment, causing adjacent molecules to align in an anti-parallel but offset manner. researchgate.net This polar-induced order extends beyond the immediate solvation shell to form ordered trimers that reach the nanometer scale. researchgate.net
The analysis of radial distribution functions from these simulations provides quantitative data on the solvation shells around an NMP molecule. These studies have identified three distinct coordination shells at specific distances, indicating a highly structured local environment. ucl.ac.uk The coordination number for the first solvation shell is notably high, suggesting tight molecular packing. ucl.ac.uk
Table 1: Coordination Shells in Liquid NMP Determined by Simulation This interactive table summarizes data from molecular simulations, showing the structure of the solvent environment.
| Coordination Shell | Distance (Å) |
|---|---|
| First | 6.0 |
| Second | 10.6 |
| Third | 15.7 |
Data sourced from studies utilizing neutron scattering with H/D substitution and EPSR molecular modelling. ucl.ac.uk
Theoretical Modeling of Isotopic Substitution Effects on Molecular Behavior
Theoretical modeling is a critical tool for understanding the consequences of isotopic substitution on the molecular behavior of compounds like NMP. When a hydrogen atom is replaced by its heavier isotope, deuterium, the primary change at the molecular level is an increase in mass. This mass difference alters the vibrational frequencies of chemical bonds; C-D bonds vibrate at a lower frequency than C-H bonds. This phenomenon is the foundation of the kinetic isotope effect (KIE), a measurable change in the rate of a chemical reaction upon isotopic substitution. ias.ac.in
The magnitude of the KIE, typically expressed as the ratio of the rate constants (kH/kD), provides valuable information about the reaction mechanism. ias.ac.inosti.gov A primary KIE occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. ias.ac.in Theoretical models, such as those based on Density Functional Theory (DFT), can be used to calculate the vibrational energy levels of both the deuterated and non-deuterated molecules in their ground states and, crucially, at the transition state of a reaction. researchgate.netnih.gov
By comparing theoretically predicted KIE values with those determined experimentally, researchers can validate proposed reaction mechanisms and gain detailed insight into the structure of the transition state. nih.govillinois.edu For instance, the calculations can help determine the geometry, bond lengths, and charge distribution at the point of highest energy along the reaction coordinate. nih.gov While extensive KIE studies specific to NMP-d6 are not widely published, the principles are broadly applied in organic chemistry to elucidate mechanisms. For example, deuteration can influence solvent properties by altering hydrogen-bonding capabilities, which can be modeled computationally to understand solvation dynamics in polar reactions.
Theoretical calculations also play a role in interpreting spectroscopic data. DFT calculations have been successfully used to reproduce the ¹H and ¹³C NMR chemical shifts of NMP in deuterated solvents like DMSO-d6, provided that specific solvation and molecular association are accounted for in the model. researchgate.net This synergy between theoretical modeling and experimental data is essential for building a complete picture of molecular behavior.
Table 2: Illustrative Kinetic Isotope Effects (KIE) in Chemical Reactions This table provides examples of KIE values to illustrate how isotopic substitution can affect reaction rates. Note: These are general examples and not specific to NMP reactions.
| Reaction Type | Reactant | kH/kD | Implication |
|---|---|---|---|
| Electrophilic Aromatic Substitution | C₆H₆ + Hg(ClO₄)₂ | 6.7 | C-H bond breaking is part of the rate-determining step. ias.ac.in |
| Electrophilic Aromatic Substitution | C₆H₆ + HNO₃ | 1.0 | C-H bond breaking occurs after the rate-determining step. ias.ac.in |
| Oxidation | (CH₃)₂CH-OH + CrO₃ | 7.7 | C-H bond breaking is involved in the rate-determining step. ias.ac.in |
KIE is the ratio of the rate constant for the light isotope (kH) to that for the heavy isotope (kD). ias.ac.in
Environmental Tracing and Fate Studies Employing 1 Methyl 2 Pyrrolidone D6 As a Research Tool
Use of 1-Methyl-2-pyrrolidone-d6 as a Tracer in Environmental Systems for Transport Studies
Isotopically labeled compounds, such as this compound (NMP-d6), are invaluable tools for tracing the movement and fate of pollutants in the environment. The principle behind their use lies in the fact that the deuterium-labeled version is chemically and physically almost identical to the non-labeled compound, NMP, but is distinguishable by mass spectrometry. This allows researchers to introduce a known quantity of NMP-d6 into a system and track its path without interference from pre-existing NMP contamination.
NMP is characterized by its high stability, complete miscibility with water, and low adsorption to soil and sediments, which gives it high mobility in soil. who.int These properties make it a potential contaminant of groundwater through leaching from sources like landfills. who.int By using NMP-d6 as a tracer, scientists can conduct transport studies to understand these pathways. For instance, NMP-d6 can be introduced into a specific point in an aquifer or soil column. By sampling at various distances and depths over time and analyzing for the labeled compound, researchers can precisely map the direction, velocity, and dispersion of the contaminant plume.
The use of stable isotope labeling, such as with deuterium (B1214612) in NMP-d6 or with Carbon-13, is a powerful approach for assessing the rates and extents of environmental transformation of pollutants. acs.orgmedchemexpress.com This methodology allows for quantification and mass balance studies of the labeled particles from complex matrices, even at low environmental concentrations. acs.org
Methodologies for Assessing Biotransformation Pathways of NMP using Deuterated Analogs in Laboratory Settings
Deuterated analogs like this compound are instrumental in laboratory studies designed to elucidate the biotransformation pathways of NMP. These studies are crucial for understanding how organisms metabolize the compound and what breakdown products are formed. The general methodology involves administering NMP to a biological system, such as laboratory animals or microbial cultures, and then identifying the resulting metabolites.
In studies involving humans and rats, the primary metabolic pathway for NMP has been identified. researchgate.netnih.gov The process begins with the hydroxylation of NMP to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP). researchgate.netresearchgate.net This is followed by oxidation to N-methylsuccinimide (MSI), which is then hydroxylated to create 2-hydroxy-N-methylsuccinimide (2-HMSI). researchgate.netnih.govresearchgate.net
Key Research Findings on NMP Metabolism:
In a study where human volunteers were administered NMP orally, urine was collected and analyzed using gas chromatography/mass spectrometry (GC/MS). nih.gov
The mean excreted fractions of the parent compound and its metabolites were found to be 0.8% for NMP, 44% for 5-HNMP, 0.4% for MSI, and 20% for 2-HMSI. nih.gov
The biological half-lives in urine were determined to be approximately 4 hours for 5-HNMP, 8 hours for MSI, and 17 hours for 2-HMSI. nih.gov
While the parent compound (NMP) is studied, deuterated analogs of the metabolites are often used as internal standards to ensure accurate quantification during analysis. researchgate.netscience.gov For example, in analytical procedures, urine samples are spiked with deuterium-labeled versions of 5-HNMP, MSI, and 2-HMSI before being processed and analyzed, typically by GC/MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net This internal standard method corrects for any loss of analyte during sample preparation and analysis, leading to highly accurate results.
Analytical Approaches for Detection and Quantification of Labeled NMP in Complex Environmental Matrices
The detection and quantification of this compound and its non-labeled counterpart, NMP, in complex matrices like soil, water, and biological tissues require sophisticated analytical techniques. who.int The choice of method depends on the matrix, the required sensitivity, and the specific research question. The use of a deuterated internal standard, such as NMP-d6 or a deuterated metabolite, is a common practice to ensure accuracy and precision. researchgate.netfda.gov
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two primary separation techniques used. who.int
Gas Chromatography (GC): Often used for air analysis and biological samples. After extraction with an organic solvent, the sample is analyzed by GC. Common detectors include the flame ionization detector (FID), nitrogen-phosphorus detector (NPD), and mass spectrometer (MS). who.intsci-hub.se GC-MS is particularly powerful as it provides structural information for definitive identification of NMP and its metabolites. nih.gov
High-Performance Liquid Chromatography (HPLC): Frequently coupled with tandem mass spectrometry (HPLC-MS/MS), this technique offers high selectivity and sensitivity for analyzing NMP and its polar metabolites in biological fluids like urine and plasma. researchgate.net This method can determine urinary concentrations of NMP and its metabolites in a single run. researchgate.net
The table below summarizes various analytical methods used for NMP and its metabolites, highlighting the role of deuterated standards.
Advanced Applications and Future Research Directions of 1 Methyl 2 Pyrrolidone D6
1-Methyl-2-pyrrolidone-d6 in Specialized Polymer Science and Materials Research Methodologies
This compound (deuterated NMP), the isotopically labeled analog of N-Methyl-2-pyrrolidone (NMP), serves a critical role in specialized methodologies within polymer science and materials research, primarily due to the unique nuclear properties of deuterium (B1214612). Its applications are centered on techniques that require isotopic contrast or the absence of proton signals from the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, a primary tool for characterizing polymer structures, the signals from hydrogen atoms in a standard solvent can overwhelm the signals from the polymer sample, making analysis difficult or impossible. isowater.comalfa-chemistry.com By using a deuterated solvent like this compound, in which hydrogen atoms are replaced by deuterium, this interference is eliminated. synmr.in This is because deuterium resonates at a different frequency from protons, allowing for clear, unobstructed spectra of the polymer. synmr.inirisotope.com Given that NMP is an excellent solvent for a wide range of polymers, including engineering polymers and coating resins, this compound is invaluable for the analysis of these materials. verifiedmarketresearch.comnih.gov It enables researchers to precisely determine polymer microstructure, chain conformation, and monitor polymerization reactions where NMP is the reaction medium. irisotope.com
Neutron Scattering: Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure and dynamics of polymer chains in solution, melts, and blends. fujifilm.com The technique relies on the difference in the neutron scattering length between different components of a system. A significant contrast exists between hydrogen (protium) and its isotope, deuterium. pharmaffiliates.com This property is exploited through a method known as "contrast variation." fujifilm.com
By using this compound as the solvent for a non-deuterated polymer, the polymer chains become highly "visible" to neutrons against a "transparent" solvent background. medchemexpress.comnih.gov This high contrast allows for detailed analysis of:
Polymer Conformation: Determining the radius of gyration and shape of individual polymer chains in solution. medchemexpress.com
Self-Assembly: Studying the formation of micelles, vesicles, and other structures in block copolymer systems.
Polymer Blends: Elucidating the phase morphology and interfacial properties of polymer blends. pharmaffiliates.com
The choice of NMP as the solvent is particularly advantageous for its ability to dissolve a variety of high-performance polymers that are intractable in other common solvents. google.com
| Technique | Role of this compound | Information Gained |
|---|---|---|
| Proton NMR Spectroscopy (¹H NMR) | Non-interfering solvent | Polymer microstructure, monomer conversion, end-group analysis |
| Small-Angle Neutron Scattering (SANS) | Contrast-matching solvent | Chain conformation, polymer-solvent interactions, morphology of blends |
Emerging Methodological Innovations with Deuterated NMP in Analytical Chemistry
Beyond its established role in NMR, this compound is integral to several emerging and advanced analytical methodologies, enhancing precision, accuracy, and the scope of chemical analysis.
Internal Standard for Mass Spectrometry: In quantitative analysis using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), isotopically labeled compounds are the gold standard for internal standards. nih.gov this compound, being chemically identical to its non-deuterated counterpart, co-elutes during chromatography and exhibits the same ionization efficiency in the mass spectrometer's ion source. fda.gov However, it is easily distinguished by its higher mass. fda.gov This allows it to perfectly compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate quantification of NMP and its metabolites in complex matrices like urine and plasma. nih.govfda.govresearchgate.net
Quantitative NMR (qNMR): A significant innovation is the use of deuterated solvents in quantitative NMR (qNMR). fujifilm.com This technique allows for the determination of the absolute concentration or purity of a substance. researchgate.net In one approach, the residual proton signal of the deuterated solvent (the small amount of non-deuterated solvent remaining) can be used as an internal reference standard, provided its concentration is precisely known. fujifilm.com An even more advanced method, known as Quantitation by Solvent ¹³C Satellite (QSCS), utilizes the ¹³C satellite peaks of the deuterated solvent for quantification. nih.gov These satellite peaks arise from the small fraction of solvent molecules containing a ¹³C atom. As NMP is increasingly used in pharmaceutical formulations and electronics manufacturing, using this compound in qNMR methods offers a direct and accurate way to quantify analytes without the need for adding a separate internal standard. fujifilm.comgoogle.comnih.gov
Tracer for Mechanistic Studies: Deuterated compounds are frequently used as tracers to elucidate complex chemical reaction mechanisms. synmr.inirisotope.com By strategically placing deuterium atoms, chemists can track the movement of molecules or specific parts of molecules through a reaction pathway. For instance, this compound can be used to study solvent effects on reaction kinetics or to determine if the solvent actively participates in a reaction. One specific application is in investigating the mechanistic details of base-catalyzed carbon-alkylation of potassium enolates with styrenes. sigmaaldrich.com
| Analytical Method | Function of this compound | Advantage |
|---|---|---|
| HPLC-MS/MS | Internal Standard | Corrects for matrix effects and procedural variability, improving accuracy. nih.govfda.gov |
| Quantitative NMR (qNMR) | Internal Reference Standard | Enables absolute quantification without adding a separate standard. fujifilm.comresearchgate.net |
| Reaction Mechanism Studies | Isotopic Tracer | Provides insights into reaction pathways and solvent participation. synmr.insigmaaldrich.com |
Future Prospects for this compound in Niche Academic Research Fields
The unique properties of this compound position it for future applications in several specialized areas of academic and industrial research.
Drug Metabolism and Pharmacokinetics (DMPK): In pharmaceutical research, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial. nih.govbioivt.com Deuterated compounds are increasingly used not just as analytical tracers but also to intentionally alter the metabolic profile of a drug. pharmaffiliates.commedchemexpress.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond (the "kinetic isotope effect"). Given that NMP is used as a solvent and penetration enhancer in some pharmaceutical formulations, nih.govresearchgate.net research could explore how using deuterated NMP as a vehicle might influence the stability and pharmacokinetics of co-administered drugs. medchemexpress.com
Mechanistic Studies of Solvent Degradation: NMP is a key solvent in industries like microelectronics manufacturing and lithium-ion battery production. google.comfuturemarketinsights.com The degradation of the solvent can impact process efficiency and product quality. nih.gov this compound could be a valuable tool for studying these degradation pathways. For example, in research on the oxidative degradation of NMP in microelectronic fabrication, deuterium exchange analysis using deuterated water has been employed to probe reaction mechanisms. nih.govresearchgate.net Using this compound as the starting solvent would allow researchers to precisely track which parts of the molecule are susceptible to chemical attack under various industrial conditions.
Biopharmaceutical and Formulation Research: NMP is used to solubilize poorly soluble drugs and is a component in the manufacture of medical devices like hemodialysis membranes. nih.govrevistanefrologia.com Future research could employ this compound in NMR or neutron scattering studies to better understand the molecular interactions between the solvent, active pharmaceutical ingredients (APIs), and excipients within a formulation. This could provide insights into drug stability, aggregation, and release mechanisms at a nanoscale level, aiding in the design of more effective and stable drug delivery systems.
Q & A
Q. What are the key methodological considerations for synthesizing 1-Methyl-2-pyrrolidone-d⁶ in a laboratory setting?
Synthesis typically involves deuteration of the parent compound (1-Methyl-2-pyrrolidone) using acid-catalyzed H/D exchange or catalytic deuteration. Key steps include:
- Deuteration efficiency : Optimize reaction time and temperature to maximize isotopic purity (≥99% D). Use NMR (¹H and ²H) to validate deuteration at the methyl and pyrrolidone positions .
- Purification : Distillation under reduced pressure or column chromatography to remove residual protons and solvents. Monitor via GC-MS or FTIR .
- Safety : Handle deuterating agents (e.g., D₂O, DCl) in fume hoods due to corrosive hazards .
Q. How can researchers characterize the isotopic purity and structural integrity of 1-Methyl-2-pyrrolidone-d⁶?
Use a combination of:
- NMR spectroscopy : ¹H NMR (absence of methyl proton peaks at ~2.1 ppm) and ¹³C NMR (chemical shift consistency with deuteration) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 116.13 for C₅H₅D₆NO) and isotopic distribution .
- Karl Fischer titration : Quantify residual water (<0.01%) to ensure solvent stability .
Q. What are the standard applications of 1-Methyl-2-pyrrolidone-d⁶ in NMR spectroscopy?
It serves as a deuterated solvent for:
- Polar aprotic environments : Dissolving hydrophobic compounds while minimizing proton interference in ¹H NMR .
- Kinetic studies : Tracking reaction mechanisms via deuterium isotope effects (e.g., solvent viscosity impacts on reaction rates) .
Advanced Research Questions
Q. How can isotopic effects of 1-Methyl-2-pyrrolidone-d⁶ be experimentally isolated in reaction kinetics studies?
Methodology :
- Control experiments : Compare reaction rates in protonated vs. deuterated solvents under identical conditions (temperature, concentration).
- Isotopic labeling : Use Arrhenius plots to differentiate primary (bond-breaking) and secondary (solvent) isotope effects .
- Statistical validation : Apply ANOVA to assess significance of rate differences (e.g., p < 0.05) .
Example : In SN₂ reactions, deuterated solvents reduce activation energy due to altered solvation dynamics, measurable via stopped-flow spectroscopy .
Q. How should researchers address contradictions in NMR data when using 1-Methyl-2-pyrrolidone-d⁶ as a solvent?
Troubleshooting framework :
Q. What experimental designs are optimal for studying the stability of 1-Methyl-2-pyrrolidone-d⁶ under high-temperature conditions?
- Thermogravimetric analysis (TGA) : Measure mass loss at 25–200°C to identify decomposition thresholds.
- Accelerated aging : Heat samples at 80°C for 48 hours and analyze via GC-MS for degradation byproducts (e.g., lactam formation) .
- Isotopic integrity : Post-heating, validate deuteration retention via ²H NMR .
Methodological Frameworks for Research Design
Q. How can the PICOT framework structure studies on 1-Methyl-2-pyrrolidone-d⁶’s role in organocatalysis?
Q. What statistical approaches resolve data variability in solvent isotope effect studies?
- Multivariate regression : Correlate solvent deuteration level with reaction outcomes (e.g., yield, selectivity).
- Error propagation analysis : Quantify uncertainties in isotopic purity measurements and their impact on kinetic data .
- Bayesian modeling : Predict optimal deuteration conditions for target reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
